Home > Products > Screening Compounds P95363 > Glutaminyl Cyclase Inhibitor 1
Glutaminyl Cyclase Inhibitor 1 -

Glutaminyl Cyclase Inhibitor 1

Catalog Number: EVT-3054039
CAS Number:
Molecular Formula: C21H24FN3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glutaminyl Cyclase Inhibitor 1 is derived from a series of synthetic compounds designed to inhibit the enzymatic activity of glutaminyl cyclase. The classification of this compound falls under pharmacological agents targeting neurodegenerative diseases, specifically those affecting cognitive functions.

Synthesis Analysis

Methods and Technical Details

The synthesis can be summarized as follows:

  1. Acylation: Hydroxyl groups are acylated to form intermediates.
  2. Reduction: Nitro groups in intermediates are reduced to form aniline derivatives.
  3. Formation of Thiourea: The aniline is converted into thiourea using thiophosgene.
  4. Final Product Formation: The thiourea undergoes further reactions to yield the final inhibitor.
Molecular Structure Analysis

Structure and Data

The molecular structure of Glutaminyl Cyclase Inhibitor 1 is characterized by specific functional groups that facilitate its interaction with the active site of glutaminyl cyclase. The crystal structure analysis reveals a globular α/β-fold topology with a central β-sheet surrounded by α-helices . Key features include:

  • Metal Coordination: Zinc ions play a crucial role in the catalytic activity, coordinating with conserved amino acids within the enzyme's active site.
  • Binding Pocket: The structure presents a narrow binding pocket that accommodates substrate and inhibitor molecules.
Chemical Reactions Analysis

Reactions and Technical Details

Glutaminyl Cyclase Inhibitor 1 functions by obstructing the enzymatic reaction catalyzed by glutaminyl cyclase. This reaction typically involves the cyclization of glutamine or glutamic acid residues into pyroglutamate. The inhibitor competes with natural substrates at the active site, effectively reducing the formation of pyroglutamate .

Key reactions include:

  • Enzymatic Cyclization: Glutaminyl cyclase catalyzes the intramolecular cyclization under physiological conditions.
  • Inhibition Mechanism: The inhibitor binds to the active site, preventing substrate access and subsequent cyclization.
Mechanism of Action

Process and Data

The mechanism by which Glutaminyl Cyclase Inhibitor 1 operates involves competitive inhibition at the active site of glutaminyl cyclase. By mimicking substrate interactions, it prevents the conversion of glutamine to pyroglutamate, thereby altering neuropeptide maturation processes that are critical in Alzheimer’s disease pathology .

Experimental data indicate that this inhibition can significantly reduce levels of neurotoxic peptides, potentially improving cognitive outcomes in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Glutaminyl Cyclase Inhibitor 1 include its solubility profile and stability under various pH conditions. The compound exhibits optimal activity at specific pH levels; for instance, glutaminyl conversion is favored at pH 8.0 while glutamyl conversion occurs optimally at pH 6.0 .

Chemical properties encompass:

  • Molecular Weight: Specific molecular weight data can be derived from its structural formula.
  • Solubility: The compound's solubility varies based on its formulation and intended application.
Applications

Scientific Uses

Glutaminyl Cyclase Inhibitor 1 has significant implications in scientific research, particularly in neuropharmacology. Its primary applications include:

  • Alzheimer's Disease Research: Investigating its role in reducing amyloid-beta accumulation and improving cognitive function.
  • Neuropeptide Studies: Understanding how modulation of pyroglutamate formation affects neuropeptide signaling pathways.
  • Pharmacological Development: Serving as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
Enzymological Context of Glutaminyl Cyclase (QC)

QC Isoforms and Catalytic Mechanisms in Neurodegeneration

Human glutaminyl cyclase (QC) exists as two catalytically active isoforms with distinct subcellular localizations and biological functions. Secretory QC (sQC/QPCT) is encoded by the QPCT gene on chromosome 2p22.2 and features an N-terminal signaling sequence directing its extracellular secretion. Conversely, Golgi-resident QC (gQC/QPCTL/isoQC) is encoded by the QPCTL gene on chromosome 19q13.32 and contains a transmembrane anchor retaining it within the Golgi apparatus [1] [7]. Both isoforms employ a zinc-dependent mechanism for catalyzing intramolecular cyclization. The catalytic zinc ion, positioned within the active site, polarizes the γ-carbonyl group of N-terminal glutaminyl or glutamyl residues. This facilitates nucleophilic attack by the α-amino group, resulting in pyroglutamate (pE) formation with concomitant release of ammonia (for glutamine substrates) or water (for glutamate substrates) [1] [9]. While sQC demonstrates pronounced expression in neuronal tissues and is markedly upregulated in Alzheimer's disease (AD) brains, gQC exhibits broader tissue distribution and plays a more significant role in chemokine maturation (e.g., CCL2) contributing to neuroinflammation [1] [3] [7]. This isoform-specific functionality positions both as therapeutic targets, albeit for potentially different aspects of neurodegenerative pathology.

Table 1: Key Characteristics of Human QC Isoforms

PropertySecretory QC (sQC/QPCT)Golgi-Resident QC (gQC/QPCTL)
Gene LocationChromosome 2p22.2Chromosome 19q13.32
Subcellular LocationExtracellular spaceGolgi apparatus lumen
Primary SubstratesTruncated Aβ (e.g., Aβ3-42), NeuropeptidesChemokines (e.g., CCL2), Golgi-processed proteins
Catalytic Zn²⁺ LigandsHis140, Asp159, Glu202His167, Asp186, Glu226
Role in NeurodegenerationPrimary driver of pE-Aβ formationMediator of neuroinflammation via chemokine maturation

Role of QC in Post-Translational Pyroglutamate Modification of Amyloid-β

QC critically contributes to AD pathogenesis by generating N-terminally modified, pathogenic amyloid-β variants. It specifically catalyzes the cyclization of N-terminal glutamate residues at positions 3 or 11 of truncated Aβ peptides (e.g., Aβ3-40/42, Aβ11-40/42), forming pyroglutamate-modified Aβ (pE3-Aβ, pE11-Aβ) [1] [3] [6]. These pE-Aβ species exhibit profoundly detrimental biochemical properties:

  • Enhanced Hydrophobicity & Aggregation: The pE modification eliminates negative charges, increasing hydrophobicity and dramatically accelerating β-sheet formation and oligomerization. pE3-Aβ aggregates up to 100-fold faster than full-length Aβ1-42 [3] [6].
  • Protease Resistance: The N-terminal lactam ring confers remarkable resistance to degradation by aminopeptidases, significantly prolonging the peptide's half-life and neurotoxic potential within the brain parenchyma [3] [5].
  • Synaptic Toxicity & Seeding: pE-Aβ oligomers exhibit significantly greater neurotoxicity than unmodified Aβ, directly impairing synaptic function. Crucially, pE-Aβ acts as a potent nucleation seed, accelerating the aggregation of full-length Aβ peptides into stable, cytotoxic plaques. pE3-Aβ constitutes over 50% of the total Aβ plaque burden in AD brains and correlates strongly with disease severity and cognitive decline [1] [3] [4]. Inhibition of QC activity significantly reduces pE-Aβ formation, total Aβ plaque load, and rescues cognitive deficits in transgenic AD mouse models, validating its therapeutic relevance [3] [4].

Structural Dynamics of QC Active Sites and Zinc-Binding Motifs

The catalytic domains of both sQC and gQC adopt a conserved α/β-fold resembling an open sandwich topology. However, significant structural divergence exists within their active sites, influencing substrate specificity and inhibitor design. The catalytic Zn²⁺ ion is coordinated by a conserved triad of histidine, aspartate, and glutamate residues (sQC: His140, Asp159, Glu202; gQC: His167, Asp186, Glu226). This Zn²⁺ ion is essential for polarizing the substrate's carbonyl group during catalysis [5] [7] [9]. Key structural differences include:

  • Active Site Topography: gQC possesses a wider and more solvent-exposed active site cavity compared to sQC, primarily due to conformational flexibility in loop regions surrounding the catalytic pocket. This difference is particularly evident in the positioning of residues like Trp207 (gQC numbering), whose indole side chain orients away from the active center in gQC but occupies a more constricting position in sQC [7].
  • Substrate/Initor Binding Pockets: Both isoforms feature distinct sub-pockets accommodating substrate side chains. sQC harbors a well-defined S1' pocket dominated by Phe325, favoring interactions with aromatic moieties (mimicking Phe4 in Aβ3-42). Recent structural studies (e.g., with inhibitor SEN177) revealed an additional, less-exploited binding region near Trp207 in gQC/sQC, offering opportunities for isoform-selective inhibitor design [6] [9].
  • Conformational Plasticity: Inhibitor binding induces significant loop movements, particularly in gQC. A large flexible loop undergoes substantial conformational change to enclose inhibitors like PBD150 within the active site, primarily via hydrophobic interactions. This plasticity necessitates dynamic structural analysis (e.g., Molecular Dynamics simulations) for accurate inhibitor characterization [7] [9].

Table 2: Critical Structural Elements and Binding Interactions in QC Active Sites

Structural ElementRole in sQCRole in gQCKey Residues for Inhibitor Design
Catalytic Zn²⁺ SiteEssential for substrate carbonyl polarizationEssential for substrate carbonyl polarizationZn²⁺ ion; His/Asp/Glu triad (H140/D159/E202 sQC; H167/D186/E226 gQC)
Core Hydrophobic PocketDeep pocket accommodating P1' residue (e.g., Phe)Generally wider, more open pocketPhe325 (sQC), Phe349 (gQC) - Key for aromatic moieties
"Phe325 Pocket"Major determinant for inhibitor affinity; binds aromatic groupsLess prominent, but still significantPhe325 (sQC), Phe349 (gQC)
"Trp207 Pocket"Secondary pocket identified with some inhibitorsMore accessible; exploited by inhibitors like SEN177Trp207 (gQC), His330 (sQC)
Loop FlexibilityModerate conformational change upon bindingLarge loop movement upon inhibitor bindingFlexible loop around residues 315-330 (gQC)

Rational inhibitor design leverages these structural insights. Most potent QC inhibitors (QCIs) incorporate three critical pharmacophores:

  • A Zinc-Binding Group (ZBG): Typically an imidazole, benzimidazole, or triazole heterocycle that coordinates the catalytic Zn²⁺ ion.
  • A Linker/Spacer: Often a flexible alkyl chain or semi-rigid connector (e.g., thiourea, urea, amide) extending towards sub-pockets.
  • A Hydrophobic/Aromatic Cap: Designed to occupy the S1' pocket (e.g., interacting with Phe325 in sQC) or the Trp207 region. Computational studies (docking, MD, FEP) are indispensable for predicting binding modes and optimizing interactions within these dynamic active sites [6] [7] [9]. Thermodynamic analyses reveal that high-affinity binding (ΔG < -9 kcal/mol) correlates strongly with favorable van der Waals interactions and hydrogen bonding within the active site cleft, while desolvation penalties pose a significant challenge [6] [9]. The distinct structural features of sQC versus gQC active sites provide a foundation for developing isoform-selective inhibitors targeting either pE-Aβ formation (sQC) or neuroinflammation (gQC).

Table 3: Representative QC Inhibitors and Their Key Binding Characteristics

InhibitorChemical ClassKey Structural FeaturesReported Ki (nM)Target Engagement Strategy
PBD150Imidazole-thioureaImidazole (ZBG), Thiourea linker, Dimethoxyphenyl cap~60 (sQC)Zn²⁺ coordination; H-bond to Asp248/Gln304; π-stacking with Phe325 (sQC)
PQ912 (Varoglutamstat)Benzimidazole-imidazolidinoneBenzimidazole (ZBG), Imidazolidinone linker, Proxyphenyl cap20-65 (sQC)Zn²⁺ coordination; H-bond network; Hydrophobic pocket occupancy
SEN177Heterocyclic amideNovel scaffold exploiting Trp207 pocket~200 (gQC/sQC)Zn²⁺ coordination (pyridine?); H-bonding; Interaction with Trp207
Compound 1_2Benzimidazole-amine5,6-Dimethoxybenzimidazole, Aminopropyl linker, Methylimidazole capSub-μM (Predicted/Measured)Zn²⁺ coordination (imidazole); H-bond donor/acceptor; Hydrophobic interactions
Hoang's Peptidomimetic (4)Conformationally constrainedMimics Glu-Phe-Arg; α-substituted amide linkerLow μM rangeSubstrate analog; Zn²⁺ coordination; Occupies S1/S1' pockets

List of Compounds Discussed: PBD150, PQ912 (Varoglutamstat), SEN177, Compound 1_2, Hoang's Peptidomimetic (4)

Properties

Product Name

Glutaminyl Cyclase Inhibitor 1

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3

InChI Key

QBJVKQMFLLMSJR-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC

Solubility

not available

Canonical SMILES

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.